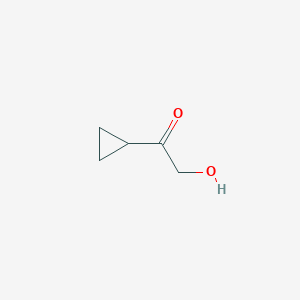

1-Cyclopropyl-2-hydroxyethanone

Description

The Strategic Importance of Alpha-Hydroxy Ketone Functionalities in Chemical Transformations

Alpha-hydroxy ketones, also known as acyloins, are organic compounds containing a hydroxyl group adjacent to a ketone. wikipedia.org This structural arrangement is not merely a combination of two functional groups but a platform for a variety of chemical transformations. They are considered versatile intermediates in organic synthesis. researchgate.net

The reactivity of alpha-hydroxy ketones is characterized by several key transformations:

Oxidation and Reduction: The ketone and hydroxyl groups can be independently or concertedly oxidized or reduced, providing access to diols, diketones, and other valuable structures. acs.org

Rearrangements: Under acidic, basic, or thermal conditions, alpha-hydroxy ketones can undergo rearrangements, such as the α-ketol rearrangement, which involves a 1,2-shift of an alkyl or aryl substituent. organicreactions.orgresearchgate.net This process is often reversible, favoring the formation of the more stable isomer. researchgate.net

Condensation Reactions: The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl carbon allows for a range of condensation reactions.

The alpha-hydroxy ketone motif is present in numerous natural products and bioactive molecules, and its synthesis is a topic of ongoing research. researchgate.net Methods for their preparation include the oxidation of ketones, the reductive coupling of carbonyl compounds, and the dihydroxylation of silyl (B83357) enol ethers. wikipedia.orgresearchgate.net

Cyclopropane (B1198618) Rings as Versatile and Strain-Activated Building Blocks in Organic Synthesis

The cyclopropane ring, the smallest of the all-carbon rings, is a recurring motif in a wide array of natural products, including terpenes, alkaloids, and steroids. rsc.org Its inclusion in molecular design is a strategic choice to enhance biological activity, improve metabolic stability, and refine the pharmacokinetic properties of drug candidates. nih.gov

The synthetic utility of cyclopropanes stems from their inherent ring strain. The carbon-carbon bonds within the three-membered ring are weaker and more reactive than those in larger cycloalkanes or acyclic systems. This strain can be harnessed to drive a variety of chemical transformations, making cyclopropanes valuable building blocks in organic synthesis. researchgate.net

Key aspects of cyclopropane chemistry include:

Ring-Opening Reactions: The strained ring can be opened by electrophiles, nucleophiles, or radical species, leading to the formation of linear chains with defined stereochemistry.

Cycloadditions: Cyclopropanes can participate in formal cycloaddition reactions, such as [3+2] cycloadditions, to construct five-membered rings. nih.govacs.org

Carbene Transfer Reactions: The formation of cyclopropanes is often achieved through the addition of a carbene or carbenoid to an alkene, a process known as cyclopropanation. numberanalytics.comnumberanalytics.com

The development of new methods for synthesizing cyclopropane rings, such as the Michael Initiated Ring Closure (MIRC) and hydrogen-borrowing catalysis, continues to expand their accessibility and application in organic synthesis. nih.govrsc.org

Synergistic Reactivity and Synthetic Opportunities at the Conjunction of Cyclopropyl (B3062369) and Alpha-Hydroxy Ketone Moieties

The molecule 1-Cyclopropyl-2-hydroxyethanone is a fascinating case study in synergistic reactivity. It combines the electrophilic nature of the ketone, the nucleophilic character of the hydroxyl group, and the inherent strain of the cyclopropane ring. This combination positions it as a type of "donor-acceptor" cyclopropane.

In this context, the hydroxyl group can be considered an electron-donating group (the "donor"), while the ketone acts as an electron-withdrawing group (the "acceptor"). When these groups are vicinal (on adjacent carbons), they electronically activate the cyclopropane ring, making it susceptible to ring-opening under milder conditions than would be possible otherwise. nih.gov This activation is a hallmark of donor-acceptor cyclopropanes, which are powerful intermediates in organic synthesis. nih.govacs.org

The synthetic opportunities arising from this synergy are numerous:

Lewis Acid-Catalyzed Ring Opening: Treatment with a Lewis acid can promote the cleavage of the carbon-carbon bond in the cyclopropane ring that is adjacent to the carbonyl group, generating a 1,3-dipole equivalent. nih.gov This intermediate can then be trapped by various nucleophiles or participate in cycloaddition reactions.

Formation of Heterocycles and Carbocycles: The ring-opened intermediate can react with a variety of partners, such as alkenes, alkynes, aldehydes, and ketones, to form five-membered rings, including cyclopentanes and tetrahydrofurans. nih.govnih.gov

Access to Functionalized Linear Systems: The ring-opening can also lead to the formation of functionalized acyclic compounds that would be challenging to synthesize through other means.

The reactivity of aryl cyclopropyl ketones has been shown to be influenced by substituents on the aryl ring and can lead to the formation of complex structures like tetralones under acidic conditions. rsc.org While this compound is an alkyl cyclopropyl ketone, the principles of electronic activation are analogous. The introduction of alkyl cyclopropyl ketones as substrates in catalytic [3+2] cycloadditions has expanded the scope of these reactions to create more sp3-rich molecular architectures. nih.gov

Current Research Landscape for Donor-Acceptor Cyclopropanes and Their Relevance

The study of donor-acceptor cyclopropanes (DACs) is a vibrant and rapidly evolving area of chemical research. acs.org These highly strained and electronically activated molecules serve as versatile three-carbon (C3) synthons for the construction of a wide range of complex molecular frameworks. nih.gov

The general principle behind the utility of DACs is the vicinal placement of electron-donating (e.g., alkoxy, amino, aryl) and electron-withdrawing (e.g., ester, ketone, nitrile) groups on the cyclopropane ring. researchgate.netnih.gov This arrangement facilitates ring-opening under mild conditions, often catalyzed by a Lewis acid, to generate a 1,3-dipole. nih.gov This reactive intermediate can then engage in a variety of cycloaddition reactions. acs.org

Recent research in the field has focused on:

Expanding the Scope of Donors and Acceptors: Researchers are continuously exploring new combinations of donor and acceptor groups to fine-tune the reactivity of DACs. nih.govnih.gov This includes the use of aryl and vinyl groups as donors and sulfonyl or phosphoryl groups as acceptors. nih.gov

Asymmetric Catalysis: A major focus is the development of enantioselective transformations using DACs, allowing for the synthesis of chiral molecules with high stereocontrol. nih.gov

Applications in Total Synthesis: DACs have proven to be powerful tools in the total synthesis of complex natural products, enabling the efficient construction of intricate carbocyclic and heterocyclic core structures. nih.gov For instance, they have been used to construct the core of the Melodinus alkaloids. nih.gov

Novel Reaction Pathways: The discovery of new reaction pathways for DACs, such as their use in formal [3+2] and [4+3] cycloadditions, continues to expand their synthetic utility. nih.govacs.org

The compound this compound, with its inherent donor-acceptor characteristics, fits well within this research landscape. It represents a simpler, yet potent, example of how the principles of DAC chemistry can be applied to create valuable building blocks for organic synthesis. Its unique structure makes it a valuable tool for chemists in the preparation of diverse organic molecules and pharmaceutical intermediates. musechem.com

Chemical Compound Information

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-3-5(7)4-1-2-4/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNOMPKCDKPRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 1 Cyclopropyl 2 Hydroxyethanone

Reactivity Profiles of the Alpha-Hydroxy Ketone Core

The chemical nature of 1-Cyclopropyl-2-hydroxyethanone is significantly influenced by the alpha-hydroxy ketone functional group, also known as an acyloin. wikipedia.orgwikipedia.org This arrangement dictates a unique set of redox behaviors, potential for intramolecular rearrangements, and options for selective chemical modifications.

Redox Interconversions of the Carbonyl and Hydroxyl Functional Groups

The alpha-hydroxy ketone moiety in this compound can undergo both oxidation and reduction, targeting the hydroxyl and carbonyl groups, respectively.

Oxidation: The secondary alcohol group can be oxidized to yield a 1,2-dicarbonyl compound. wikipedia.org Various oxidizing agents can achieve this transformation. For instance, selective oxidation of α-hydroxy ketones to α-keto aldehydes has been demonstrated using a Copper(I) catalyst with oxygen as the oxidant. rsc.org Other methods for the α-hydroxylation of ketones or oxidation of alkenes can also produce α-hydroxy ketones. organic-chemistry.orgresearchgate.netorganic-chemistry.org In a closely related compound, 1-cyclopropyl-2-hydroxypropan-1-one, the hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The carbonyl group of the alpha-hydroxy ketone can be reduced to form a 1,2-diol. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Studies on the reduction of activated carbonyl groups, like those in α-keto esters, have shown that alkyl phosphines can effectively produce the corresponding α-hydroxy ketones in good yields. nih.govrsc.org Furthermore, the reduction of α-hydroxy ketones can be achieved with high diastereoselectivity by using specific chelating or non-chelating reducing agents, which is a key consideration for creating specific stereoisomers of the resulting diol. acs.orgresearchgate.net

| Transformation | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Oxidation of Hydroxyl | Cu(I)/O₂ | α-Keto aldehyde | rsc.org |

| Oxidation of Hydroxyl | KMnO₄, CrO₃ | 1,2-Diketone or α-Keto acid | |

| Reduction of Carbonyl | NaBH₄, LiAlH₄ | 1,2-Diol | |

| Reduction of α-Keto Esters | Alkyl phosphines | α-Hydroxy ester | nih.govrsc.org |

Intramolecular Rearrangements of Alpha-Hydroxy Ketones (e.g., Acyloin Rearrangement)

Alpha-hydroxy ketones can undergo a characteristic isomerization known as the α-ketol or acyloin rearrangement. researchgate.netorganicreactions.org This reaction involves a 1,2-migration of an alkyl or aryl group, induced by acid, base, or heat, to yield an isomeric product. wikipedia.orgnih.gov The process is reversible, meaning the equilibrium favors the more thermodynamically stable isomer. researchgate.netorganicreactions.orgwikipedia.org

For this compound, the significant ring strain of the cyclopropyl (B3062369) group could act as a thermodynamic driving force for rearrangement. wikipedia.org The general mechanism under basic conditions starts with the deprotonation of the hydroxyl group, followed by the migration of a substituent to the adjacent carbonyl carbon. wikipedia.org In the case of this compound, this would involve the migration of the cyclopropyl group. The reversibility of the reaction is a key feature, distinguishing it from other rearrangements like the pinacol (B44631) rearrangement. researchgate.net

Cyclopropane (B1198618) Ring Reactivity and Cleavage Mechanisms

The three-membered ring of this compound is a source of significant ring strain, making it susceptible to ring-opening reactions. This reactivity transforms the cyclopropyl ketone into valuable open-chain synthons. acs.orgacs.org The cleavage can be initiated by various species, including nucleophiles, electrophiles, and radicals.

Ring-Opening Reactions Initiated by Nucleophiles, Electrophiles, and Radicals

The activation of the cyclopropane ring is often facilitated by the adjacent ketone group. Ring-opening reactions can proceed through different mechanistic pathways depending on the reagents and conditions.

Nucleophilic Opening: Nucleophiles can attack the cyclopropane ring, leading to C-C bond cleavage. This process is often catalyzed by transition metals like nickel or scandium. nih.govchemrxiv.orgrsc.org The reaction can result in the formation of γ-substituted ketones or silyl (B83357) enol ethers. nih.gov

Electrophilic Opening: Acid-catalyzed ring-opening involves the protonation of the cyclopropane ring, which is often the rate-determining step in what is described as an A-S(E)2 mechanism. marquette.edu This pathway can lead to the formation of allylic cations. youtube.com

Radical Opening: Radical-induced ring-opening is another important pathway. beilstein-journals.org This can be initiated by photoredox catalysis, generating a ketyl radical which then undergoes C-C bond cleavage. acs.orgnih.gov This method is advantageous for its mild conditions and high regioselectivity, typically favoring cleavage at the more-substituted carbon-carbon bond to produce a more stable carbon-centered radical. acs.orgnih.gov

| Initiator Type | Example Reagent/Condition | Key Intermediate | Reference |

|---|---|---|---|

| Nucleophile | Organozinc/TMSCl/Ni-catalyst | Ring-opened enolate | nih.govchemrxiv.org |

| Electrophile | Brønsted or Lewis Acid | Protonated cyclopropane/Allylic cation | marquette.eduyoutube.com |

| Radical | Photoredox catalyst | Ketyl radical anion | acs.orgnih.gov |

Nucleophilic ring-opening of cyclopropyl ketones is a well-established method for generating functionalized, linear molecules. The reaction typically proceeds via an S(N)2 mechanism where the nucleophile attacks one of the cyclopropyl carbons, causing the strained C-C bond to break. nih.gov

Several catalytic systems have been developed to facilitate this transformation. For example, nickel-catalyzed reactions using organoaluminum or organozinc reagents can achieve the ring-opening and subsequent trapping of the resulting aluminum or zinc enolate with an electrophile like TMS-Cl or an aldehyde. nih.govchemrxiv.org This provides a net difunctionalization of the original cyclopropyl ketone. nih.gov Phosphine-catalyzed ring-opening reactions have also been explored, proceeding through a zwitterionic intermediate after the initial nucleophilic attack of the phosphine. rsc.org In some cases, even solvents like DMSO can act as the nucleophile to assist in the ring-opening cascade. acs.org

Transition Metal-Catalyzed Ring Transformations and Difunctionalization Reactions

Transition metal catalysts have emerged as powerful tools for the transformation of cyclopropyl ketones, including this compound. These catalysts can engage the strained ring in various ways, leading to ring-opening, cross-coupling, and difunctionalization reactions that are otherwise difficult to achieve. researchgate.net These reactions often proceed through the formation of metallacyclic intermediates. researchgate.net

Palladium catalysts are effective in promoting the ring-opening and subsequent cross-coupling of cyclopropyl ketones. rsc.orgnih.govrsc.org These reactions typically involve the oxidative addition of a C-C bond of the cyclopropane ring to a low-valent palladium species. For aryl cyclopropyl ketones, this can lead to the formation of α,β-unsaturated ketones. rsc.org The reaction of cyclopropanol-derived ketone homoenolates with aryl bromides has been achieved using a palladium catalyst, demonstrating the versatility of this approach. rsc.org

The general mechanism involves the formation of a palladium homoenolate intermediate after the ring opening of the cyclopropyl ketone. This intermediate can then undergo reductive elimination with a suitable coupling partner, such as an aryl halide, to afford the final product. The use of specific ligands can influence the efficiency and selectivity of the catalytic process. mdpi.com For instance, the Pd(OAc)₂/PCy₃ catalytic system has been used to generate (E)-1-arylbut-2-en-1-ones from aryl cyclopropyl ketones. rsc.org

The table below provides an overview of representative palladium-catalyzed ring-opening cross-coupling reactions of cyclopropyl ketones.

| Catalyst System | Substrate | Coupling Partner | Product Type | Reference |

| Pd(OAc)₂/PCy₃ | Aryl cyclopropyl ketone | - | (E)-α,β-Unsaturated ketone | rsc.org |

| Pd(dba)₂/ligand | Cyclopropanol (B106826) | Aryl bromide | β-Aryl ketone | rsc.org |

| Pd(dppf)Cl₂ | Cyclopropyltrifluoroborate | Bromothiophene | Cyclopropylthiophene | mdpi.com |

Copper and nickel catalysts are also capable of promoting the C-C bond activation of cyclopropyl ketones, leading to a variety of valuable transformations. researchgate.net Nickel catalysts, in particular, have been shown to be effective in the difunctionalization of cyclopropyl ketones to form acyclic products, a reaction that has been challenging to achieve. researchgate.net

The mechanism of nickel-catalyzed C-C activation can involve a single electron transfer (SET) from a reduced nickel species to the cyclopropyl ketone. researchgate.net This generates a ketyl radical that undergoes ring-opening, followed by coupling with a suitable partner. The choice of ligand is crucial for controlling the reactivity and preventing side reactions like ring expansion. researchgate.net Nickel-catalyzed reactions can convert aryl halides in situ to arylzinc reagents, which then participate in the cross-coupling with the ring-opened cyclopropyl ketone. researchgate.net

While specific examples for copper-promoted C-C bond activation of this compound are less common in the provided literature, copper catalysts are known to participate in related transformations of strained rings.

Rhodium and cobalt complexes are well-known catalysts for cyclopropanation reactions, typically involving the reaction of a diazo compound with an alkene. nih.govnih.gov However, in the context of the reactivity of this compound, these metals can also catalyze transformations of the existing cyclopropane ring.

Rhodium catalysts can promote the ring expansion of cyclopropyl carbonyl compounds. organic-chemistry.org For example, Rh(II)-catalyzed decomposition of cyclopropyl N-tosylhydrazones leads to the formation of cyclobutenes via a carbene intermediate and a subsequent 1,2-shift. organic-chemistry.org While not a direct reaction of this compound, this highlights the potential for rhodium-catalyzed rearrangements of related systems.

Cobalt catalysts can be used in reductive cyclopropanation reactions and can also mediate the ring-opening of cyclopropanols. rsc.orgresearchgate.net For instance, a cobalt-catalyzed aerobic oxidation and ring-opening of cyclopropanols can produce linear enones. beilstein-journals.org Mechanistic studies of some cobalt-catalyzed cyclopropanations suggest the involvement of carbenoid species containing both cobalt and zinc. rsc.org

The following table summarizes the types of transformations that can be achieved with rhodium and cobalt catalysts starting from cyclopropane derivatives.

| Catalyst | Substrate Type | Transformation | Product Type | Reference |

| Rhodium(II) acetate | Cyclopropyl N-tosylhydrazone | Ring Expansion | Cyclobutene | organic-chemistry.org |

| Cobalt(II) acetylacetonate | Cyclopropanol | Oxidative Ring-Opening | Linear Enone | beilstein-journals.org |

| Cobalt complex | Cyclopropanol | Hydroalkylation of Cyclopropene | Substituted Cyclopropane | researchgate.net |

Ring Expansion Reactions to Form Larger Carbocyclic Systems (e.g., Cyclobutanones)

The inherent strain of the cyclopropane ring in this compound can be harnessed to drive ring expansion reactions, providing access to larger carbocyclic systems such as cyclobutanones. These transformations often proceed through a rearrangement of a carbocationic intermediate.

A common strategy for the synthesis of cyclobutanones involves the pinacol-type rearrangement of α-hydroxycyclopropyl carbinols. organic-chemistry.org While this compound itself is not a cyclopropyl carbinol, it can be converted to one through reaction with an organometallic reagent. The resulting tertiary cyclopropyl carbinol can then undergo a ring expansion to a cyclobutanone (B123998) under acidic conditions.

Another approach involves the rhodium-catalyzed ring expansion of cyclopropyl N-tosylhydrazones, derived from cyclopropyl ketones, to yield cyclobutenes. organic-chemistry.org This method proceeds through a rhodium carbene intermediate, followed by a 1,2-shift of a group from the cyclopropane to generate the four-membered ring. organic-chemistry.org This transformation offers a route to substituted cyclobutenes, which are valuable synthetic intermediates. organic-chemistry.org

The following table outlines key features of ring expansion reactions starting from cyclopropyl derivatives.

| Starting Material | Reaction Type | Key Intermediate | Product | Reference |

| Vinylic Cyclopropyl Alcohol | Protio-semipinacol ring-expansion | Carbocation | Cyclobutanone | organic-chemistry.org |

| Cyclopropyl N-tosylhydrazone | Rhodium-catalyzed rearrangement | Rhodium carbene | Cyclobutene | organic-chemistry.org |

Isomerization and Fragmentation Pathways of the Cyclopropyl Moiety

The chemical behavior of this compound is significantly influenced by the presence of the cyclopropyl group, a strained three-membered ring. This inherent ring strain makes the molecule susceptible to various isomerization and fragmentation reactions under different conditions, including acid catalysis, photochemical induction, and thermal stress. These transformations typically involve the opening of the cyclopropane ring to yield more stable acyclic or rearranged cyclic structures.

Acid-Catalyzed Ring-Opening and Rearrangement

In the presence of Brønsted or Lewis acids, the cyclopropyl moiety in α-hydroxy ketones can undergo ring-opening. The reaction is generally initiated by the protonation or coordination of the acid to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon and can facilitate the cleavage of one of the proximal C-C bonds of the cyclopropyl ring.

The α-hydroxy group plays a crucial role in these rearrangements, which can be classified as a form of α-ketol rearrangement. wikipedia.org Under acidic conditions, the reaction proceeds through a mechanism where the migration of an alkyl or aryl group occurs. wikipedia.org For this compound, this would involve the opening of the cyclopropyl ring to form a more stable carbocation intermediate, which can then be attacked by a nucleophile or undergo further rearrangement to yield an unsaturated linear ketone. For instance, in the presence of a Brønsted acid in a solvent like hexafluoroisopropanol (HFIP), cyclopropyl ketones can undergo nucleophilic ring-opening. acs.org

A plausible pathway for the acid-catalyzed rearrangement of this compound is the formation of a homoallylic cation, leading to products like 1-hydroxy-4-penten-2-one or its isomers, depending on the specific reaction conditions and the nature of the acid catalyst used.

Table 1: Acid-Catalyzed Rearrangements of Cyclopropyl Ketones

| Catalyst Type | Proposed Intermediate | Potential Product(s) | Reference(s) |

| Brønsted Acid | Homoallylic Cation | Unsaturated Linear Ketones | acs.org |

| Lewis Acid | Coordinated Carbonyl Complex | Rearranged α-hydroxy ketones | wikipedia.org |

Photochemical Isomerization and Cycloaddition

Upon exposure to ultraviolet (UV) light, this compound can undergo photochemical reactions. The initial step is the excitation of the ketone to a singlet or triplet state. For aryl cyclopropyl ketones, photoexcitation can lead to the formation of a ketyl radical, which subsequently undergoes a reversible ring-opening to form a distonic radical anion. nih.gov This open-chain radical intermediate is a versatile species that can participate in various reactions, including intramolecular or intermolecular cycloadditions.

In the case of this compound, photochemical excitation could lead to the homolytic cleavage of one of the cyclopropyl C-C bonds, generating a 1,3-biradical. This biradical can then undergo several transformations:

Intramolecular Rearrangement: The biradical can rearrange to form an isomeric unsaturated ketone.

Intermolecular Reactions: In the presence of an alkene, the biradical intermediate can engage in a [3+2] cycloaddition reaction to form a five-membered ring, a pathway observed for related cyclopropyl ketones. nih.gov

Fragmentation: The biradical could also fragment, for instance, through the loss of carbon monoxide, a common photochemical reaction for cyclic ketones where the resulting radical centers are stabilized.

The specific outcome of the photochemical reaction would be highly dependent on the reaction conditions, such as the wavelength of light used, the solvent, and the presence of other reactants.

Table 2: Photochemical Pathways for Cyclopropyl Ketones

| Reaction Type | Key Intermediate | Potential Product(s) | Reference(s) |

| [3+2] Cycloaddition | Ring-opened Distonic Radical Anion/Biradical | Substituted Cyclopentanes | nih.gov |

| Intramolecular Rearrangement | 1,3-Biradical | Isomeric Unsaturated Ketones | chemrxiv.org |

Radical-Mediated and Thermal Fragmentation

The cyclopropyl group in this compound can also be opened through radical-mediated processes. For example, oxidative radical ring-opening can be initiated by the formation of a radical at a position adjacent to the cyclopropyl ring. nih.gov For cyclopropanols, the homolytic cleavage of the O-H bond can lead to an oxygen-centered radical, which then promotes the ring-opening of the cyclopropane to an alkyl radical. nih.gov This alkyl radical can then undergo further reactions.

Under mass spectrometry conditions, ketones typically undergo α-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group. miamioh.edulibretexts.org For this compound, this would result in the loss of the cyclopropyl group as a radical, leading to a prominent peak in the mass spectrum. The initial α-cleavage in cyclic ketones might not lead to immediate fragmentation of the ring itself without a subsequent bond cleavage. whitman.edu

Mechanistic Investigations in the Chemistry of 1 Cyclopropyl 2 Hydroxyethanone

Mechanistic Elucidation of Synthetic Routes

The formation of the carbon-carbon bond central to the 1-cyclopropyl-2-hydroxyethanone structure can be achieved through various synthetic strategies, each with a distinct underlying mechanism. Classical condensation reactions and modern biocatalytic approaches offer different pathways to this valuable building block.

The crossed acyloin condensation provides a direct route to α-hydroxyketones like this compound by coupling two different carboxylic esters. The classical mechanism, employing metallic sodium as a reducing agent, is a surface-mediated process that proceeds through radical intermediates. organic-chemistry.org The synthesis of this compound would typically involve the reaction of a cyclopropanecarboxylic acid ester (e.g., ethyl cyclopropanecarboxylate) and a simple formate (B1220265) ester (e.g., ethyl formate).

The proposed mechanism unfolds in several key steps:

Electron Transfer: Two sodium atoms donate an electron each to the carbonyl groups of two different ester molecules (one being the cyclopropyl (B3062369) ester, the other being the formate ester), forming two distinct radical anions (ketyls).

Radical Coupling: These two radical anions then couple to form a dianion, the key enediolate intermediate.

Elimination: The dianion eliminates two equivalents of alkoxide (e.g., ethoxide) to generate a reactive 1,2-diketone intermediate (cyclopropylglyoxal).

Further Reduction: Two more sodium atoms transfer electrons to the 1,2-diketone, reforming an enediolate.

Protonation: Acidic workup protonates the enediolate to yield the final α-hydroxyketone product, this compound. organic-chemistry.org

A crucial aspect of the crossed condensation is controlling the selectivity to minimize the formation of homocoupled products. Using a formate ester as one component is advantageous because it cannot form an enolate, thus preventing self-condensation.

| Step | Description | Intermediate Species |

| 1 | Single electron transfer from Na to ester carbonyls | Radical anions (Ketyls) |

| 2 | Coupling of the two different radical anions | Adduct Dianion |

| 3 | Elimination of two alkoxide molecules | 1,2-Diketone |

| 4 | Second two-electron reduction by Na | Enediolate |

| 5 | Neutralization with acid | This compound |

Biocatalysis offers a green and highly selective alternative for the synthesis of α-hydroxyketones. Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, such as benzaldehyde (B42025) lyase or pyruvate (B1213749) decarboxylase, are particularly adept at catalyzing acyloin-type condensation reactions under mild conditions. nih.gov

The mechanism for the biocatalytic synthesis of this compound involves the principle of "umpolung" or polarity reversal, orchestrated by the ThDP cofactor:

Cofactor Activation: The ThDP ylide, the active form of the cofactor, attacks the carbonyl carbon of a donor substrate, such as cyclopropylglyoxylic acid or a related α-keto acid.

Decarboxylation & Breslow Intermediate Formation: The resulting adduct undergoes decarboxylation, leading to the formation of a key resonance-stabilized enamine, often referred to as the Breslow intermediate. This step effectively reverses the polarity of the original carbonyl carbon, making it nucleophilic.

Nucleophilic Attack: The nucleophilic Breslow intermediate attacks the carbonyl carbon of an acceptor aldehyde, such as formaldehyde (B43269) or glyoxal (B1671930).

Product Release: The resulting adduct rearranges, leading to the cleavage of the bond with the ThDP cofactor and releasing the this compound product, while regenerating the active ThDP ylide for the next catalytic cycle.

The enzyme's active site provides a precisely arranged environment that orients the substrates and cofactors, ensuring high stereoselectivity in the C-C bond formation, a significant advantage over traditional chemical methods. nih.gov

Computational and Theoretical Chemistry Studies of Reactivity

Computational chemistry provides invaluable tools for understanding the intricate relationship between the structure of this compound and its chemical behavior. Theoretical models can predict reaction outcomes and elucidate the transient species that govern its reactivity.

The presence of the cyclopropyl group adjacent to a functional group makes the cyclopropylcarbinyl cation a critical and readily accessible intermediate in many reactions of this compound derivatives. This cation is known for its rapid rearrangement to the homoallylic cation. Density Functional Theory (DFT) is a powerful method for studying the energetics and structures of these fleeting intermediates.

DFT calculations can map the potential energy surface for the rearrangement. For instance, protonation of the carbonyl oxygen followed by loss of water (from a protonated derivative) or heterolytic cleavage of a C-X bond at the α-position can generate a cyclopropylcarbinyl cation. This species is not a single classical cation but exists as a set of rapidly equilibrating, non-classical "bicyclobutonium" ions. DFT calculations can determine the relative energies of these structures and the transition state for their interconversion and rearrangement to the more stable homoallylic cation. This rearrangement relieves ring strain and is typically energetically favorable. researchgate.net

| Intermediate | Relative Energy (kcal/mol, representative) | Key Structural Features |

| Cyclopropylcarbinyl Cation | 0 (Reference) | Non-classical, bridged structure |

| Homoallylic Cation | -5 to -15 | π-system delocalization, charge at Cγ |

| Rearrangement Transition State | +3 to +5 | Partially broken cyclopropane (B1198618) bond |

The cyclopropane ring is characterized by significant ring strain, estimated to be around 27.5 kcal/mol. mdpi.com This inherent strain is a major thermodynamic driving force for reactions involving ring cleavage. Computational methods, such as G-4, CBS-APNO, and CBS-QB3, can accurately calculate this strain energy by comparing the heat of formation of the cyclic compound to that of an analogous acyclic, strain-free reference compound. mdpi.com

In this compound, this strain energy can be harnessed in synthetic transformations. Computational models can simulate the energetics of ring-opening reactions. For example, under acidic conditions, the formation of a cationic intermediate at the carbon bearing the hydroxyl group is stabilized by the adjacent cyclopropyl ring. This stabilization facilitates the cleavage of one of the distal cyclopropane bonds, leading to a ring-opened product. Theoretical modeling can calculate the activation barrier for this cleavage, providing insight into the reaction kinetics and predicting how the substitution pattern might influence the reaction rate and regioselectivity of the cleavage.

Substituents on either the cyclopropyl ring or the ethanone (B97240) backbone can profoundly influence the reactivity of this compound. Computational studies are instrumental in systematically understanding these effects. researchgate.net

The electron-withdrawing carbonyl group plays a crucial role. It can stabilize an adjacent carbanion but destabilize a carbocation. In reactions proceeding through a cyclopropylcarbinyl cation, the position of the cation relative to the carbonyl group is critical. DFT calculations can quantify these electronic effects, predicting how they alter the stability of intermediates and transition states.

| Substituent Type on Ring | Effect on Cyclopropylcarbinyl Cation | Predicted Effect on Ring-Opening Rate |

| Electron Donating Group (e.g., -CH₃) | Stabilization | Increase |

| No Substituent (e.g., -H) | Baseline | Baseline |

| Electron Withdrawing Group (e.g., -CF₃) | Destabilization | Decrease |

Postulated Mechanisms for Stereoselective Transformations

The stereochemical outcome of reactions involving this compound is dictated by a complex interplay of steric and electronic factors. The presence of a chiral center at the hydroxyl-bearing carbon, coupled with the unique conformational and electronic properties of the cyclopropyl group, allows for the application of established stereochemical models to predict and explain the observed diastereoselectivity and enantioselectivity.

Stereochemical Models Explaining Diastereoselectivity and Enantioselectivity

The stereoselective transformations of this compound, particularly nucleophilic additions to the carbonyl group, can be rationalized by considering several key models of asymmetric induction. These models provide a framework for understanding how the existing stereocenter influences the approach of a reagent to the prochiral carbonyl face.

Felkin-Anh and Cornforth Models:

In the absence of a chelating metal, the diastereoselectivity of nucleophilic additions to α-hydroxy ketones like this compound can often be predicted by the Felkin-Anh model. youtube.comuwindsor.ca This model posits that the largest group (in this case, the cyclopropyl group) orients itself perpendicular to the carbonyl plane to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory, which is approximately 107 degrees relative to the C=O bond. youtube.com

There are two main transition state conformations to consider in the Felkin-Anh model. The preferred conformation places the largest substituent (cyclopropyl) anti-periplanar to the incoming nucleophile. The medium-sized substituent (the hydroxyl group) and the smallest substituent (hydrogen) then occupy the remaining positions. The nucleophile preferentially attacks from the side of the smallest substituent, leading to the major diastereomer.

The Cornforth model also provides a basis for predicting the stereochemical outcome, particularly when an electronegative atom like oxygen is present on the α-carbon. youtube.com This model suggests a conformation where the electronegative group and the R group of the ketone are anti-periplanar to minimize dipole-dipole interactions. The nucleophile then attacks from the side of the smallest substituent.

Cram-Chelation Model:

In the presence of a chelating Lewis acid (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺), the stereochemical outcome can be dominated by the Cram-chelation model. youtube.comuwindsor.canih.gov The Lewis acid coordinates to both the carbonyl oxygen and the hydroxyl oxygen, forming a rigid five-membered ring. This chelation locks the conformation of the molecule, and the nucleophile is directed to the less sterically hindered face of the carbonyl. In the case of this compound, the cyclopropyl group would be forced into a pseudo-equatorial position in the chelated intermediate, and the nucleophile would attack from the opposite face. This chelation control often leads to the opposite diastereomer compared to the one predicted by the Felkin-Anh model. nih.gov

The effectiveness of chelation control is dependent on the nature of the Lewis acid and the reaction conditions. youtube.com Highly coordinating metals and appropriate solvents favor the chelation pathway.

Table 1: Predicted Stereochemical Outcomes of Nucleophilic Addition to (S)-1-Cyclopropyl-2-hydroxyethanone

| Model | Key Feature | Predicted Major Diastereomer |

| Felkin-Anh | Steric hindrance directs nucleophilic attack past the smallest substituent (H). | syn |

| Cornforth | Dipole minimization by anti-periplanar arrangement of C=O and C-OH bonds. | syn |

| Cram-Chelation | Lewis acid coordination to both oxygens creates a rigid chelate. | anti |

Enantioselective Transformations:

Achieving enantioselectivity in reactions of this compound typically involves the use of chiral catalysts. These can include chiral Lewis acids, organocatalysts, or enzymes.

In chiral Lewis acid catalysis , the catalyst coordinates to the substrate, creating a chiral environment around the reactive center. For instance, in a photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones, a chiral Gd(III) Lewis acid was shown to activate the ketone, leading to the formation of a ketyl radical. nih.gov The enantioselectivity arises from the facial discrimination of the radical intermediate by the chiral ligand complex.

Organocatalysis can also be employed to achieve enantioselective transformations. For example, proline and its derivatives can catalyze asymmetric aldol (B89426) reactions. youtube.com The mechanism involves the formation of a chiral enamine intermediate, which then reacts with an electrophile. The stereochemical outcome is controlled by the specific transition state geometry, which is influenced by the catalyst's structure. youtube.com

Biocatalysis offers another powerful approach. Enzymes, such as dehydrogenases, can exhibit high levels of enantioselectivity in the reduction of the carbonyl group of α-hydroxy ketones. researchgate.net The substrate binds to the active site of the enzyme in a specific orientation, and the hydride transfer from a cofactor (e.g., NADH) occurs to only one face of the carbonyl, leading to the formation of a single enantiomer of the corresponding diol.

Table 2: Research Findings on Stereoselective Reactions of Cyclopropyl Ketone Derivatives

| Reaction Type | Catalyst/Reagent | Substrate | Key Finding | Reference |

| [3+2] Photocycloaddition | Ru(bpy)₃²⁺ / Gd(III)-pybox | Aryl cyclopropyl ketone | A dual-catalyst system enables enantiocontrolled synthesis of cyclopentanes. The chiral Lewis acid controls the stereochemistry. | nih.gov |

| Nucleophilic Addition | Alkyl zinc halide Lewis acids | α-Silyloxy ketones | Chelation-controlled additions were achieved, favoring the syn-diol product. | nih.gov |

| Simmons-Smith Cyclopropanation | Et₂Zn, CH₂I₂ | Alkenyl cyclopropyl carbinol | The hydroxyl group directs the cyclopropanation to occur on the same face, leading to high diastereoselectivity. | nih.gov |

These models and examples illustrate the principles governing the stereochemical control in reactions of this compound and related compounds. The choice of reagents, catalysts, and reaction conditions allows for the selective synthesis of desired stereoisomers, which is of paramount importance in the synthesis of complex, biologically active molecules.

Strategic Applications in Complex Organic Synthesis and Building Block Utility

1-Cyclopropyl-2-hydroxyethanone as a Key Intermediate in Pharmaceutical Synthesis

This compound and its derivatives are significant intermediates in the preparation of pharmaceutically active compounds. The inherent reactivity of the α-hydroxy ketone moiety allows for its incorporation into larger, more complex molecular frameworks that are central to the activity of numerous drugs.

Detailed Research Findings: A notable example of its application is in the synthesis of antiplatelet agents. A structurally related compound, 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxy-ethanone, serves as a key synthetic intermediate for Prasugrel, a thienopyridine derivative used to prevent blood clots. pharmaffiliates.com The synthesis leverages the cyclopropyl (B3062369) ketone fragment as a foundational element of the final drug structure.

Furthermore, the general class of cyclopropyl ketones is integral to the development of corticotropin-releasing factor-1 (CRF1) receptor antagonists, which are investigated for treating psychiatric disorders. researchgate.net The cyclopropyl group is a common feature in these molecules, contributing to their binding affinity and metabolic stability. The utility of this compound extends to its role as a versatile starting material for a wide array of pharmaceutical intermediates, valued for its ability to introduce the cyclopropylmethyl ketone unit into target molecules. musechem.com

| Pharmaceutical Application | Intermediate | Therapeutic Area |

| Prasugrel Synthesis | 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxy-ethanone | Antiplatelet |

| CRF1 Receptor Antagonists | Cyclopropyl Ketone Derivatives | Psychiatry |

Precursor to Chiral 1,2-Diols and Beta-Amino Alcohols

The functional groups of this compound provide a direct pathway to two classes of highly valuable chiral building blocks: 1,2-diols and β-amino alcohols. These motifs are prevalent in natural products and pharmaceuticals.

Chiral 1,2-Diols: The stereoselective reduction of the ketone in this compound can yield chiral 1,2-diols. Methodologies such as proline-catalyzed direct asymmetric aldol (B89426) reactions can produce anti-1,2-diols with high enantioselectivity. lookchem.com While not starting directly from our subject compound, these methods are applicable to α-hydroxy ketones. The Sharpless asymmetric dihydroxylation of corresponding olefins is another powerful tool for accessing syn-1,2-diols. lookchem.com The resulting cyclopropyl-substituted 1,2-diols are versatile intermediates for further synthetic transformations.

Beta-Amino Alcohols: The synthesis of β-amino alcohols from this compound can be achieved through reductive amination of the ketone. This transformation introduces a nitrogen atom adjacent to the existing hydroxyl group. Modern synthetic methods, including radical C-H amination, offer pathways to β-amino alcohols from simple alcohol precursors, highlighting the strategic importance of accessing these structures. nih.gov Catalytic asymmetric methods, such as the ring-opening of epoxides with amines, also provide efficient routes to chiral β-amino alcohols, which are crucial components in many bioactive molecules. organic-chemistry.org

| Target Moiety | Synthetic Transformation | Key Features |

| Chiral 1,2-Diols | Asymmetric Reduction of Ketone | Access to both syn and anti diastereomers. |

| Beta-Amino Alcohols | Reductive Amination of Ketone | Direct formation of the 1-amino-2-ol functionality. |

Versatile Building Block in the Construction of Diversely Functionalized Molecules

The chemical properties of this compound make it an excellent scaffold for constructing a diverse range of functionalized molecules. musechem.com The cyclopropyl ring, acting as a latent 1,3-dipole equivalent, and the reactive α-hydroxy ketone group can participate in a variety of bond-forming reactions.

Silyl (B83357) enol ethers are important intermediates in organic synthesis, most notably in carbon-carbon bond-forming reactions like the Mukaiyama aldol addition. youtube.com this compound can be readily converted into its corresponding silyl enol ether. This is typically achieved by reacting the ketone with a silyl electrophile, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org The choice of base and reaction conditions can influence the regioselectivity of the enol ether formation. wikipedia.orgscripps.edu The resulting silyl enol ether, featuring a cyclopropyl substituent, is a reactive intermediate for further elaboration. youtube.com

The unique reactivity of the cyclopropyl ketone moiety facilitates the synthesis of complex ring systems. Donor-acceptor (D-A) cyclopropanes, which can be synthesized from cyclopropyl ketones, are particularly useful in this regard. nih.gov These strained rings can undergo ring-opening reactions to generate 1,3-dipole synthons, which can then participate in cycloaddition reactions to form five-membered heterocyclic rings.

Detailed Research Findings: Research has shown that D-A cyclopropanes bearing a hydroxyaryl group can react as equivalents of o-quinone methides with alkenes to afford chromane (B1220400) derivatives. nih.gov They can also undergo rearrangements to form 2,3-dihydrobenzofurans. nih.gov These transformations demonstrate the power of using cyclopropyl ketones as precursors to intricate heterocyclic scaffolds that are of interest in medicinal chemistry. nih.gov The cyclopropyl group itself can be part of a spirocyclic system, such as in spiro[cyclopropane-1,4′-oxazoline]s, further expanding the structural diversity achievable from this building block. researchgate.net

| Scaffold Type | Synthetic Strategy | Resulting Structure |

| Heterocyclic | Cycloaddition of D-A Cyclopropane (B1198618) | Chromanes, 2,3-Dihydrobenzofurans |

| Heterocyclic | Spirocyclization | Spiro[cyclopropane-1,4′-oxazolines] |

| Alicyclic | Ring-opening/Rearrangement | Functionalized cyclopentanes |

Utility in the Production of Fine Chemicals and Research Reagents

Fine chemicals are pure, complex substances produced in relatively small volumes for specialized applications, a category where this compound fits perfectly. mdpi.com Its utility as a versatile building block for complex pharmaceuticals and functionalized molecules directly translates to its importance in the production of high-value fine chemicals and specialized reagents for chemical research. musechem.comnih.gov

The ability to introduce the unique cyclopropyl-α-hydroxy-ketone motif makes it a valuable reagent for creating molecular probes, reference standards, and building blocks for combinatorial libraries. The diversification of this single molecule can lead to a multitude of derivatives, such as β-amino alcohols, chiral diols, and various heterocyclic compounds, which are essential tools for drug discovery and materials science research. nih.govnih.gov

Stereochemical Control and Aspects in 1 Cyclopropyl 2 Hydroxyethanone Chemistry

Asymmetric Synthesis of Cyclopropyl-Containing Alpha-Hydroxy Ketones

The creation of chiral cyclopropyl-containing alpha-hydroxy ketones, such as 1-cyclopropyl-2-hydroxyethanone, with high enantiomeric purity is a significant synthetic challenge. Researchers have developed several powerful methodologies to control the stereochemistry during the formation of the cyclopropane (B1198618) ring and the adjacent carbonyl and hydroxyl groups.

The core of synthesizing chiral this compound derivatives lies in the enantioselective formation of the cyclopropane ring. Several key strategies have emerged.

Chemoenzymatic Cyclopropanation: A highly effective method involves the use of engineered enzymes to catalyze the cyclopropanation of olefins. An engineered variant of sperm whale myoglobin (B1173299), Mb(H64G,V68A), has been shown to be a highly diastereo- and enantioselective biocatalyst for the construction of cyclopropyl (B3062369) ketones. rochester.edu This reaction proceeds via olefin cyclopropanation using a diazoketone carbene donor. The myoglobin-based catalyst demonstrates a broad substrate scope, accepting various vinylarenes and a range of α-aryl and α-alkyl diazoketone derivatives, consistently producing products with excellent stereoselectivity (>99% de and ee). rochester.edu Similarly, dehaloperoxidase enzymes have been repurposed and engineered to catalyze the asymmetric cyclopropanation of vinyl esters with ethyl diazoacetate (EDA), yielding cyclopropanol (B106826) derivatives with exceptional diastereomeric and enantiomeric ratios (up to 99.5:0.5 dr and er). wpmucdn.com

Corey-Chaykovsky Reaction: The Corey-Chaykovsky cyclopropanation offers a robust method for synthesizing cyclopropyl ketones from α,β-unsaturated ketones (enones). A general method for producing 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes has been developed based on the cyclopropanation of 2-hydroxychalcones. nih.gov This reaction typically proceeds with retention of stereochemistry, leading to the formation of a single diastereomer. nih.gov

Michael-Initiated Ring Closure (MIRC): The MIRC reaction is a powerful and widely used strategy for accessing chiral cyclopropanes with high stereoselectivity. rsc.org This cascade reaction involves the Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution (cyclization) that closes the three-membered ring. The stereoselectivity can be controlled by using chiral substrates, chiral nucleophiles, or chiral catalysts. rsc.org Asymmetric organocatalysis has been particularly successful in this area, enabling the synthesis of chiral cyclopropanes with quaternary stereocenters.

The success of asymmetric synthesis hinges on the design of effective chiral catalysts that can dictate the stereochemical outcome of a reaction.

Engineered Biocatalysts: Protein engineering has been instrumental in developing biocatalysts for enantiocontrolled cyclopropanation. By modifying the active site of enzymes like sperm whale myoglobin, researchers have created variants such as Mb(H64V) and Mb(H64G,V68A) that catalyze cyclopropanation with remarkable diastereo- and enantioselectivity. rochester.edunih.gov For instance, Mb(H64V) was an early variant showing activity, which was later optimized through further mutations at key residues like V68 to enhance catalytic efficiency and maintain high stereocontrol (>99% de and ee). rochester.edu These biocatalysts offer a sustainable and highly selective alternative to traditional chemical catalysts. nih.gov

Chiral Metal Complexes and Organocatalysts: Beyond enzymes, chiral small-molecule catalysts are widely employed. An efficient method for creating chiral cyclopropyl purine (B94841) nucleoside analogues utilizes the organocatalyst (DHQD)2AQN in a Michael-initiated ring-closure reaction, achieving high yields (72-98%) and excellent enantioselectivities (93-97% ee). nih.gov In the realm of metal catalysis, chiral N,N′-dioxide-scandium(III) complexes have been developed for asymmetric reactions involving cyclopropyl ketones, such as ring-opening reactions, showcasing the utility of chiral Lewis acids in controlling stereochemistry.

| Catalyst Type | Specific Catalyst Example | Reaction Type | Substrates | Achieved Selectivity |

| Biocatalyst | Engineered Myoglobin (Mb(H64G,V68A)) | Olefin Cyclopropanation | Vinylarenes, Diazoketones | >99% de, >99% ee rochester.edu |

| Biocatalyst | Engineered Dehaloperoxidase | Asymmetric Cyclopropanation | Vinyl Esters, Ethyl Diazoacetate | Up to 99.5:0.5 dr/er wpmucdn.com |

| Organocatalyst | (DHQD)2AQN | Michael-Initiated Ring Closure | α-Purine Acrylates, α-Bromo Esters | 93-97% ee nih.gov |

Controlling diastereoselectivity is crucial when creating molecules with multiple stereocenters. Many modern synthetic methods provide high levels of diastereocontrol, furnishing advanced intermediates for further elaboration.

The chemoenzymatic cyclopropanation using engineered myoglobin is a prime example, affording keto-functionalized cyclopropanes with near-perfect diastereo- and enantioselectivity (>99% de and ee). rochester.edu These cyclopropyl ketone products can then be chemically transformed at the alpha-carbon to introduce further complexity without compromising the stereochemical integrity established in the enzymatic step.

Another powerful technique is the diastereoselective synthesis of cyclopropyl diboronates. A recently developed method allows for the rapid construction of these intermediates from gem-bis(boronates) and thianthrenium salts. nih.gov This process, which involves a 1,2-boronate rearrangement, delivers 1,2-disubstituted cyclopropane diboronates with high efficiency and diastereoselectivity. These boronate compounds are exceptionally versatile, as the carbon-boron bonds can be subsequently derivatized to access a wide array of polysubstituted cyclopropanes. nih.gov

Furthermore, Michael-Initiated Ring Closure (MIRC) reactions can be highly diastereoselective. By choosing the appropriate chiral substrates, such as those possessing a chiral auxiliary, the stereochemical outcome of the cyclopropane product can be effectively directed. rsc.org

Stereoselective Transformations of the Alpha-Hydroxy Ketone Moiety

The alpha-hydroxy ketone functional group is not just a synthetic target but also a reactive handle for further stereoselective modifications.

While often used for synthesis, biocatalytic carboligation represents a key strategy in the chemistry of alpha-hydroxy ketones. Thiamine diphosphate-dependent lyases (ThDP-lyases) are particularly effective enzymes for this purpose. nih.govacs.org They catalyze the umpolung (reverse polarity) carboligation of two aldehyde precursors to form an alpha-hydroxy ketone. nih.gov This method is highly attractive as it can generate enantiopure alpha-hydroxy ketones from inexpensive starting materials. For example, the carboligation of benzaldehyde (B42025) and acetaldehyde, catalyzed by a ThDP-lyase, can produce (R)-phenylacetylcarbinol, a precursor to ephedrine. While most wild-type enzymes are (R)-selective, protein engineering efforts have yielded (S)-selective variants, broadening the scope of accessible chiral products. uni-duesseldorf.de The use of whole cells overexpressing these lyases in biphasic systems has led to high productivities (80-100 g/L) with excellent enantiomeric excesses (>99% ee). nih.gov This biocatalytic approach provides a direct and green route to chiral alpha-hydroxy ketones like stereoisomers of this compound, assuming appropriate aldehyde precursors are used.

| Enzyme Type | Reaction | Precursors | Product Type | Key Features |

| ThDP-dependent lyase | Umpolung Carboligation | Two Aldehydes | Enantiopure α-Hydroxy Ketone | High ee (>99%), uses inexpensive substrates nih.govacs.org |

| Aldo-Keto Reductase | Asymmetric Reduction | Vicinal Diketone | Enantiopure α-Hydroxy Ketone | High regio- and stereoselectivity nih.gov |

Stereospecificity in Cyclopropane Ring Transformations

The strained cyclopropane ring in this compound and related ketones can undergo a variety of transformations that proceed with a high degree of stereospecificity, where the stereochemistry of the starting material directly determines the stereochemistry of the product.

Ring-Opening and Expansion Reactions: Aryl cyclopropyl ketones can undergo photocatalytic [3+2] cycloadditions. In this process, the ketone is reduced to a radical anion, which triggers the opening of the cyclopropane ring. This ring-opened intermediate can then react with an alkene partner to form a highly substituted five-membered carbocycle. The stereochemistry of the final cyclopentane (B165970) is controlled during the cycloaddition step. Similarly, alkyl cyclopropyl ketones can undergo formal [3+2] cycloadditions catalyzed by samarium(II) iodide (SmI2), expanding the utility of this transformation to sp³-rich architectures. nih.gov Under promotion by Brønsted or Lewis acids like TfOH or BF₃·Et₂O, certain cyclopropyl ketones can undergo a stereoconvergent direct ring expansion to yield polysubstituted cyclopentanones. acs.org

Reactions with Heteroatom Nucleophiles: Donor-acceptor cyclopropanes, a class that includes cyclopropyl ketones, can react stereospecifically with thioketones in the presence of a Lewis acid like AlCl₃. This reaction proceeds via a formal [3+2] cycloaddition to yield highly substituted tetrahydrothiophenes, often with the creation of adjacent quaternary carbon centers, in a stereospecific manner. nih.gov

These transformations highlight the synthetic versatility of the cyclopropane ring, which can serve as a latent three-carbon synthon that reacts with predictable stereochemical outcomes, enabling the construction of more complex molecular architectures.

Stereochemical Outcomes of Cyclopropylcarbinyl Cation Rearrangements

The generation of a carbocation adjacent to a cyclopropyl group, a cyclopropylcarbinyl cation, is a classic method for inducing skeletal rearrangements. In the case of this compound, protonation of the hydroxyl group followed by the loss of water can generate a secondary cyclopropylcarbinyl cation. The subsequent fate of this cation is dictated by the principles of orbital overlap and stereoelectronic control, leading to a variety of potential products with distinct stereochemistry.

The cyclopropylcarbinyl cation exists as a series of rapidly equilibrating, non-classical carbocations, often depicted as bisected and perpendicular conformers. The stability of these conformers and the energy barriers for their interconversion play a crucial role in determining the stereochemical outcome of nucleophilic attack or rearrangement. For a cation derived from this compound, the adjacent carbonyl group can exert a significant electronic influence.

Research on related systems, such as the solvolysis of cyclopropylcarbinyl systems, has shown that the rearrangements often proceed with a high degree of stereospecificity. The stereochemistry of the starting material directly influences the stereochemistry of the products. For instance, the rearrangement of chiral cyclopropylcarbinols can lead to the formation of homoallylic alcohols with a high degree of stereochemical retention or inversion, depending on the reaction conditions and the substitution pattern.

While specific studies on this compound are not extensively documented in publicly available literature, we can extrapolate from general principles. The rearrangement of the cyclopropylcarbinyl cation derived from this compound would likely lead to ring-opened homoallylic ketone products. The stereochemical outcome at the newly formed double bond and any new stereocenters would be governed by the preferred transition state geometries of the rearrangement.

Table 1: Postulated Stereochemical Outcomes of Cyclopropylcarbinyl Cation Rearrangement of a Chiral this compound Derivative

| Starting Material (Assumed Stereochemistry) | Postulated Intermediate | Potential Rearrangement Product(s) | Expected Stereochemical Feature |

| (R)-1-cyclopropyl-2-hydroxyethanone | (R)-1-cyclopropyl-2-oxoethyl cation | (E/Z)-5-hydroxypent-3-en-2-one | Control over E/Z geometry |

| Substituted cyclopropyl derivative | Substituted cyclopropylcarbinyl cation | Substituted homoallylic ketone | Diastereoselectivity |

Note: This table is illustrative and based on general principles of cyclopropylcarbinyl cation rearrangements, as direct experimental data for this compound is limited.

Control of Diastereoselectivity in Ring-Opening and Ring Expansion Reactions

The strained three-membered ring of this compound is susceptible to ring-opening and ring-expansion reactions under various conditions, including nucleophilic, electrophilic, and radical pathways. The control of diastereoselectivity in these transformations is a key challenge and a subject of considerable research in related systems.

Ring-Opening Reactions:

Nucleophilic attack on the carbonyl carbon can be followed by a ring-opening of the cyclopropyl group. The diastereoselectivity of this process is often influenced by the nature of the nucleophile, the solvent, and the presence of Lewis acids. In related α-hydroxy ketones, chelation control involving the hydroxyl group and the incoming nucleophile can lead to high levels of diastereoselectivity. For instance, the reduction of the carbonyl group can proceed with facial selectivity dictated by the existing stereocenter at the hydroxyl-bearing carbon.

Studies on the ring-opening of donor-acceptor cyclopropanes, which share some electronic features with this compound (the carbonyl group being the acceptor and the cyclopropyl ring having some donor character), have demonstrated that the stereochemistry of the starting cyclopropane dictates the stereochemistry of the ring-opened product. nih.gov For example, the reaction of cyclopropyl ketones with nucleophiles can proceed with high stereospecificity. researchgate.net

Ring-Expansion Reactions:

Acid-catalyzed ring expansion of cyclopropyl ketones to form cyclobutanones or cyclopentanones is a well-established synthetic methodology. nih.gov The stereochemical course of these reactions is often complex. In the context of this compound, protonation of the carbonyl oxygen would generate an oxonium ion, which can facilitate the rearrangement of the cyclopropyl ring.

The diastereoselectivity of such ring expansions can be controlled by the substitution pattern on the cyclopropyl ring and the reaction conditions. For instance, stereoconvergent ring expansions of cyclopropyl ketones, where different stereoisomers of the starting material converge to a single stereoisomer of the product, have been reported. nih.gov This suggests that the reaction proceeds through an intermediate that allows for epimerization at one or more stereocenters. The presence of the α-hydroxyl group in this compound could play a directing role in these rearrangements, potentially through hydrogen bonding or by influencing the stability of cationic intermediates.

Mechanistic studies on similar systems, such as the tandem Heck-ring-opening of cyclopropyldiol derivatives, have highlighted the crucial role of a hydroxyl group in controlling the diastereoselectivity of the reaction. nih.gov The hydroxyl group can coordinate to the metal catalyst, thereby directing the subsequent bond-breaking and bond-forming steps.

Table 2: Potential Diastereoselective Ring-Opening and Expansion Reactions of a Substituted this compound Derivative

| Reaction Type | Reagents/Conditions | Potential Product(s) | Key Factor for Diastereoselectivity |

| Nucleophilic Ring-Opening | Organometallic reagent (e.g., Grignard) | Ring-opened diol | Chelation control by the hydroxyl group |

| Reductive Ring-Opening | Hydride reagent (e.g., NaBH4) | Ring-opened alcohol | Facial selectivity guided by existing stereocenter |

| Acid-Catalyzed Ring Expansion | Brønsted or Lewis acid | Substituted cyclobutanone (B123998) or cyclopentanone | Stereoelectronic effects, directing effect of the hydroxyl group |

Advanced Spectroscopic Characterization Methodologies in Research on 1 Cyclopropyl 2 Hydroxyethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment (e.g., ¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Cyclopropyl-2-hydroxyethanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to confirm its covalent framework and assess its purity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The cyclopropyl (B3062369) group presents a complex spin system, typically appearing as multiplets in the upfield region of the spectrum. The methine proton adjacent to the carbonyl group is expected to be downfield due to the electron-withdrawing nature of the carbonyl. The methylene protons adjacent to the hydroxyl group would likely appear as a singlet or a doublet, depending on the coupling with the hydroxyl proton, which itself may present as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms. For this compound, distinct resonances are expected for the carbonyl carbon, the carbon bearing the hydroxyl group, the methine carbon of the cyclopropyl ring, and the two methylene carbons of the cyclopropyl ring. The carbonyl carbon signal would be the most downfield-shifted.

2D NMR Techniques: To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between protons, helping to delineate the connectivity within the cyclopropyl ring and its attachment to the carbonyl group. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C NMR signals based on the more readily assigned ¹H NMR spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data is predicted based on the analysis of similar structures and standard chemical shift values, as experimental data is not publicly available.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Integration |

| Carbonyl (C=O) | - | ~208 | - | - |

| CH-OH | ~4.2 | ~70 | d | 1H |

| OH | variable (broad s) | - | s | 1H |

| CH (cyclopropyl) | ~1.8 | ~20 | m | 1H |

| CH₂ (cyclopropyl) | ~0.9-1.2 | ~10 | m | 4H |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₅H₈O₂), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

Electron ionization (EI) would likely lead to a series of characteristic fragmentation pathways. The primary fragmentation would be expected to involve the cleavage of the bonds adjacent to the carbonyl group. Alpha-cleavage could result in the loss of the cyclopropyl radical or the hydroxymethyl radical, leading to significant fragment ions. Another prominent fragmentation pathway could be the loss of a water molecule from the molecular ion, particularly under thermal conditions in the ion source.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation for this compound

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for ketones and alcohols.

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

| 100 | [C₅H₈O₂]⁺ (Molecular Ion) | Confirms the molecular weight of the compound. |

| 82 | [M - H₂O]⁺ | Loss of a water molecule. |

| 69 | [M - CH₂OH]⁺ or [C₄H₅O]⁺ | Alpha-cleavage, loss of the hydroxymethyl radical. |

| 57 | [C₃H₅CO]⁺ | Cleavage of the bond between the carbonyl and the hydroxyl-bearing carbon. |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation, resulting from cleavage of the bond to the carbonyl group. |

X-ray Crystallography for Unambiguous Stereochemical and Structural Confirmation

To perform X-ray crystallography, a suitable single crystal of the compound must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

For this compound, X-ray crystallography would unambiguously confirm the connectivity of the atoms, including the presence of the cyclopropyl ring and the relative positions of the carbonyl and hydroxyl groups. It would also provide valuable information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the packing of the molecules in the crystal lattice. As of the latest available data, a crystal structure for this compound has not been reported in the publicly accessible crystallographic databases.

Conclusion and Future Research Perspectives

Synthesis of Key Academic Findings and Current Research Challenges

Key academic findings have established cyclopropyl (B3062369) ketones as exceptionally versatile building blocks in organic synthesis. Their utility is significantly enhanced when the cyclopropane (B1198618) ring is substituted with both a donor and an acceptor group, creating "donor-acceptor cyclopropanes". nih.gov These structures can function as synthetic equivalents of 1,3-dipoles, enabling access to a variety of carbocyclic and heterocyclic compounds that are otherwise difficult to prepare. nih.gov For instance, Lewis acid-mediated reactions of 1-cyclopropyl-2-arylethanones with allenic esters provide a direct route to dihydrofuro[2,3-h]chromen-2-one derivatives. nih.gov Furthermore, the development of methods for synthesizing arylthio-cyclopropyl carbonyl compounds from 2-hydroxycyclobutanones highlights the intricate transformations these molecules can undergo. nih.gov

Despite these advances, significant research challenges persist. A primary obstacle in ketone chemistry is the difficulty of functionalizing the molecule beyond the immediate vicinity of the carbonyl group (the α-position) due to the high stability of other carbon-hydrogen (C-H) bonds. news-medical.netscripps.edu This has historically limited the scope of modifications for ketones and esters. news-medical.netscripps.edu Specifically for alkyl cyclopropyl ketones, their low standard redox potential makes them challenging substrates for one-electron reduction, a key step in many catalytic cycles. acs.org This has largely restricted certain powerful reactions, such as formal [3+2] cycloadditions, to the more easily reducible aryl cyclopropyl ketones. acs.org Another significant hurdle is achieving high stereoselectivity in synthesis. While methods like the Baeyer–Villiger oxidation of chiral cyclopropyl ketones can produce enantiopure cyclopropanols, the development of general and efficient asymmetric syntheses remains a key objective. rsc.org Moreover, the synthesis of specific derivatives, such as 1-acyl-2-(2-hydroxyaryl)cyclopropanes, can be complicated by the highly activating nature of the ortho-hydroxy group, which can promote undesired ring-opening side reactions. nih.gov

Identification of Emerging Research Directions in Cyclopropyl Alpha-Hydroxy Ketone Chemistry

The field is currently moving towards overcoming the aforementioned challenges through innovative catalytic strategies. A prominent emerging direction is the expansion of catalytic reactions to include previously difficult substrates. For example, recent breakthroughs in samarium(II) iodide (SmI₂) catalysis have enabled the use of unactivated alkyl cyclopropyl ketones in formal [3+2] cycloaddition reactions, generating sp3-rich, highly substituted cyclopentane (B165970) rings that are valuable in medicinal chemistry. acs.org

Sustainable synthesis is another major research thrust. The development of hydrogen-borrowing catalysis for the α-cyclopropanation of ketones represents a greener alternative to classical alkylation methods that rely on toxic alkyl halides. acs.org This approach demonstrates a shift towards more environmentally benign synthetic protocols. The unique reactivity of donor-acceptor cyclopropanes continues to be a fertile ground for discovery, with ongoing research into their use as precursors for complex heterocyclic systems like chromanes. nih.gov

Furthermore, the asymmetric synthesis of molecules containing the cyclopropyl α-hydroxy ketone motif is gaining significant traction. The conversion of cyclopropyl ketones into enantiomerically enriched cyclopropanols, which are key building blocks for bioactive compounds such as the antiviral drug grazoprevir, highlights the importance of this research area. rsc.org The photochemistry of cyclic α-hydroxy ketones, which can induce unique molecular rearrangements and ring expansions via oxacarbene intermediates, also presents an underexplored but potentially powerful avenue for synthetic innovation. researchgate.net

Future Prospects for Methodological Advancements and Synthetic Applications

Looking ahead, the future of cyclopropyl α-hydroxy ketone chemistry will likely be defined by advancements in catalysis and an expansion of their synthetic applications. The continued development of novel catalyst systems is paramount. Expanding the toolbox of C-H activation catalysis to precisely modify the traditionally non-reactive sites of ketones would represent a paradigm shift, transforming these foundational molecules into even more versatile building blocks. news-medical.netscripps.edu The implementation of continuous-flow synthesis, which has been successfully applied to related arylthio-cyclopropyl compounds, offers a pathway to more scalable, efficient, and safer manufacturing processes. nih.gov Further refinement of catalysts to improve stereocontrol, such as new chiral ligands for asymmetric cyclopropanation, will be critical for accessing specific, biologically active stereoisomers. rsc.org

The synthetic applications of these compounds are poised for significant growth, particularly in medicinal chemistry. The use of a related compound, 1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxy-ethanone, as a key intermediate in the synthesis of the antiplatelet agent Prasugrel underscores the pharmaceutical relevance of this structural class. pharmaffiliates.com Similarly, derivatives have been explored in the context of novel fluoroquinolone antibiotics. nih.govresearchwithrutgers.com The ability to use alkyl cyclopropyl ketones to construct complex, sp3-rich scaffolds opens the door to synthesizing novel compounds that mimic natural products, a valuable strategy in drug discovery. acs.org Their established role as versatile synthons for a wide array of carbocyclic and heterocyclic structures ensures their continued importance in the broader field of organic synthesis. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclopropyl-2-hydroxyethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclopropanation of α,β-unsaturated ketones followed by hydroxylation. For example, cyclopropane ring formation using Simmons-Smith reagents (e.g., Zn-Cu/CH₂I₂) under inert conditions, followed by regioselective oxidation of the resulting intermediate with m-CPBA or enzymatic catalysts. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting temperature (typically 0–25°C) to minimize side reactions like epoxide formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR : Focus on ¹H and ¹³C NMR to confirm cyclopropane ring integrity (e.g., δ 1.2–1.8 ppm for cyclopropyl protons) and hydroxyl group presence (δ 2.5–3.5 ppm, exchangeable).

- IR : Validate the carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (broad peak ~3300 cm⁻¹) groups.

- MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of H₂O or cyclopropane ring cleavage) .

Q. How should researchers handle safety concerns related to uncharacterized toxicological properties of this compound?

- Methodological Answer : Implement ALARA (As Low As Reasonably Achievable) principles:

- Use fume hoods with >100 ft/min face velocity for synthesis/purification.

- Wear nitrile gloves (tested for ketone permeability) and full-face shields.

- Store under nitrogen at –20°C in amber vials to prevent degradation. Toxicity screening (e.g., Ames test) is recommended before large-scale use .